
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)nicotinate is a useful research compound. Its molecular formula is C15H19BF3NO4 and its molecular weight is 345.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Synthesis of Complex Molecules
Research indicates the utility of ethyl nicotinate derivatives in synthesizing complex organic molecules. For example, the preparation of ethyl 2-amino-4,6-di(trifluoromethyl)nicotinate as an intermediate in the synthesis of certain naphthyridinones showcases the role of such compounds in constructing heterocyclic compounds (Eichler, Rooney, & Williams, 1976). Similarly, the development of a new building block for silicon-based drugs and odorants using a tetramethyl-dioxaborolane derivative underscores the compound's potential in synthesizing biologically active molecules (Büttner, Nätscher, Burschka, & Tacke, 2007).
2. Catalysis and Enantioselective Synthesis
The role of ethyl nicotinate in catalysis and enantioselective synthesis is demonstrated through its hydrogenation to ethyl nipecotinate using cinchona modified heterogeneous catalysts. This highlights the compound's significance in asymmetric synthesis and the investigation of catalyst metal, support, solvent, and modifier concentration effects (Blaser, Hönig, Studer, & Wedemeyer-Exl, 1999).
3. Synthesis of Fluorinated Compounds
Ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate synthesis demonstrates the utility of ethyl nicotinate derivatives in introducing fluorine atoms into organic molecules. This process is significant for creating molecules with potential biological activity or for materials science applications (Wu, Chen, Li, Zou, Hu, & Yang, 2006).
4. Material Science Applications
The synthesis of electron transport materials and their intermediates, utilizing derivatives of ethyl nicotinate, showcases the compound's importance in the materials science field. An efficient and practical synthesis of a bis(tetramethyl-dioxaborolan-2-yl) derivative for electron transport material applications highlights its role in developing advanced materials (Xiangdong et al., 2017).
5. Structural and Conformational Analysis
Studies on the structural and conformational analysis of derivatives of ethyl nicotinate, such as boric acid ester intermediates with benzene rings, contribute to our understanding of molecular structures through X-ray diffraction and density functional theory (DFT). These analyses are crucial for designing molecules with desired physical and chemical properties (Huang et al., 2021).
Propiedades
IUPAC Name |
ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BF3NO4/c1-6-22-12(21)10-7-9(8-20-11(10)15(17,18)19)16-23-13(2,3)14(4,5)24-16/h7-8H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSSSYBTLULNTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C(F)(F)F)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BF3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-6-(4-fluorobenzyl)-4-(3-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2653540.png)
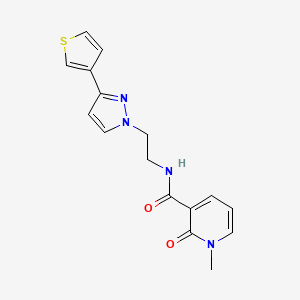
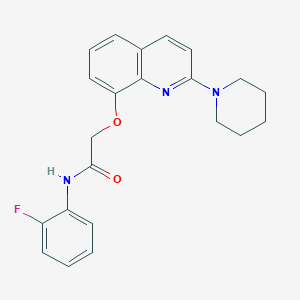
![2-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)
![[2-(Difluoromethoxy)-3-methoxyphenyl]methanol](/img/structure/B2653548.png)
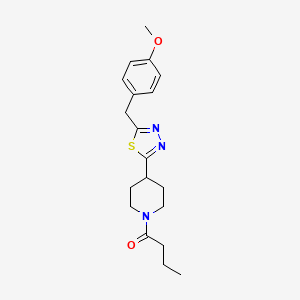

![N-(2-(6-((2-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2653553.png)
![N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}indolizine-2-carboxamide](/img/structure/B2653556.png)
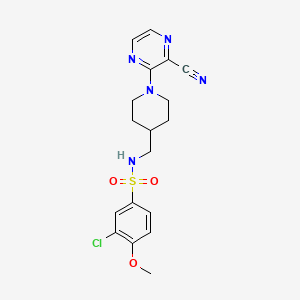
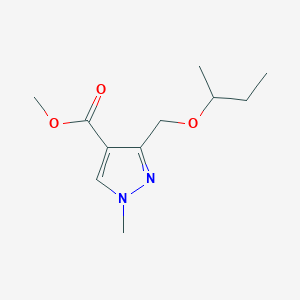
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2653560.png)
![2-Chloro-N-[5-(difluoromethyl)-1-methylpyrazolo[4,3-b]pyridin-6-yl]propanamide](/img/structure/B2653561.png)
